molecular formula C13H10N4O2 B2584523 2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione CAS No. 59876-69-6

2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione

Cat. No. B2584523
CAS RN: 59876-69-6
M. Wt: 254.249
InChI Key: GIHRMGXBHVIEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized from various nitrogen sources . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .


Molecular Structure Analysis

The structure of 1,2,4-triazole is planar and aromatic . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The electrolytic oxidation of 1,2,4-triazole (TA) has been studied, and it was found that the process destabilized 1,2,4-triazole .


Physical And Chemical Properties Analysis

1,2,4-Triazole is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Anticancer Properties

The compound’s 1,2,4-triazole core has garnered attention in cancer research due to its potential as an anticancer agent. Several studies have explored derivatives of this compound for their cytotoxic activities against cancer cell lines. For instance:

Antimicrobial Potential

While the primary focus has been on cancer, 1,2,4-triazole derivatives also exhibit antimicrobial properties. For example:

Aromatase Inhibition

The compound’s structure suggests potential interactions with enzymes. Molecular docking studies have explored its binding modes within the aromatase enzyme’s pocket. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis .

Pharmacokinetics and Pharmacodynamics

Heterocyclic compounds, including 1,2,4-triazoles, often improve pharmacokinetic and pharmacological properties. Their ability to form hydrogen bonds with targets contributes to enhanced drug profiles .

Scaffold for Drug Design

The 1,2,4-triazole ring serves as an essential scaffold for drug design. Researchers modify its substituents to create novel compounds with specific pharmacological activities .

Mechanism of Action

The unique structure of 1,2,4-triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

properties

IUPAC Name

3-hydroxy-2-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDAOZPGVBSNB-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=NC=NN1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

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